molecular formula C12H15NO3S B2579230 Tert-butyl 2-oxo-4-(thiophen-3-yl)azetidine-1-carboxylate CAS No. 1881331-17-4

Tert-butyl 2-oxo-4-(thiophen-3-yl)azetidine-1-carboxylate

Cat. No.: B2579230
CAS No.: 1881331-17-4
M. Wt: 253.32
InChI Key: YLFSJYLXQWHORX-UHFFFAOYSA-N
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Description

Tert-butyl 2-oxo-4-(thiophen-3-yl)azetidine-1-carboxylate (CAS: 1881331-17-4) is a β-lactam-derived compound featuring a four-membered azetidine ring fused with a thiophene moiety. Its molecular formula is C₁₂H₁₅NO₃S, with a molecular weight of 253.32 g/mol . The tert-butyl carbamate (Boc) group at the 1-position enhances steric protection and solubility, while the thiophene-3-yl substituent at the 4-position introduces aromatic and electronic diversity. This compound is primarily utilized in medicinal chemistry as a building block for synthesizing bioactive molecules, particularly in kinase inhibitor and antibiotic research.

Key structural attributes include:

  • Azetidine ring: A strained four-membered ring system that influences reactivity and conformational stability.
  • Thiophene heterocycle: Contributes to π-π stacking interactions and modulates electronic properties.
  • Boc-protecting group: Facilitates synthetic manipulations by shielding the nitrogen atom during reactions.

Safety data indicate significant hazards, including toxicity via ingestion, inhalation, or dermal exposure, and environmental risks to aquatic life . Proper handling requires adherence to safety protocols (e.g., P101–P285 for personal protection and P401–P422 for storage) .

Properties

IUPAC Name

tert-butyl 2-oxo-4-thiophen-3-ylazetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3S/c1-12(2,3)16-11(15)13-9(6-10(13)14)8-4-5-17-7-8/h4-5,7,9H,6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLFSJYLXQWHORX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C(CC1=O)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-oxo-4-(thiophen-3-yl)azetidine-1-carboxylate typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of thiophene derivatives with azetidine precursors in the presence of a base and a suitable solvent. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product in its pure form.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-oxo-4-(thiophen-3-yl)azetidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.

    Substitution: The thiophene ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols. Substitution reactions can introduce various functional groups onto the thiophene ring.

Scientific Research Applications

Tert-butyl 2-oxo-4-(thiophen-3-yl)azetidine-1-carboxylate has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.

    Biology: The compound can be used in the study of biological pathways and mechanisms due to its structural similarity to biologically active molecules.

    Industry: Used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 2-oxo-4-(thiophen-3-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can interact with enzymes, receptors, or other biomolecules. The exact mechanism may vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares tert-butyl 2-oxo-4-(thiophen-3-yl)azetidine-1-carboxylate with structurally related azetidine derivatives, emphasizing substituent effects, physicochemical properties, and applications:

Compound Name CAS Number Substituents Molecular Weight (g/mol) Key Properties/Applications
This compound 1881331-17-4 4-(Thiophen-3-yl), 2-oxo 253.32 Bioactive intermediate; high environmental toxicity
Tert-butyl 3-aminoazetidine-1-carboxylate 193269-78-2 3-Amino 186.25 Versatile amine synthon for peptide mimetics; lower steric hindrance
Tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate 142253-56-3 3-(Hydroxymethyl) 201.26 Hydrophilic derivative used in prodrug design; enhanced water solubility
Tert-butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate 1126650-66-5 3-Fluoro, 3-(hydroxymethyl) 219.24 Fluorine-enhanced metabolic stability; applied in PET tracer development
Tert-butyl 3-(aminomethyl)-3-fluoroazetidine-1-carboxylate 1083181-23-0 3-Fluoro, 3-(aminomethyl) 232.28 Dual functionalization (F/NH₂) for targeted drug delivery; limited toxicity data

Key Comparative Insights:

Electronic and Steric Effects: The thiophene-3-yl group in the target compound enhances aromaticity and electron-richness compared to aliphatic substituents (e.g., hydroxymethyl or amino groups), influencing binding affinity in receptor-ligand interactions . Fluorinated analogs (e.g., CAS 1126650-66-5) exhibit improved metabolic stability due to fluorine’s electronegativity and resistance to oxidative degradation .

Solubility and Reactivity :

  • Hydroxymethyl derivatives (e.g., CAS 142253-56-3) demonstrate higher hydrophilicity, making them suitable for aqueous-phase reactions .
  • The Boc-protected amine in CAS 193269-78-2 allows selective deprotection for sequential functionalization, a feature less exploitable in the thiophene-containing analog .

Fluorinated derivatives may present unique disposal challenges due to fluorine’s environmental persistence .

Research Findings:

  • A 2020 PharmaBlock study highlighted the thiophene-3-yl azetidine as a key intermediate in kinase inhibitors targeting resistant mutations, though its toxicity profile limits in vivo applications .
  • Fluorinated analogs (e.g., CAS 1126650-66-5) showed 30% higher plasma stability in preclinical models compared to non-fluorinated counterparts, underscoring their utility in prolonged-action therapeutics .

Biological Activity

Tert-butyl 2-oxo-4-(thiophen-3-yl)azetidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this azetidine derivative, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its azetidine ring, which is a four-membered cyclic amine, substituted with a thiophene ring and a tert-butyl ester. Its general formula can be expressed as:

C12H13NO3S\text{C}_{12}\text{H}_{13}\text{N}\text{O}_3\text{S}

This structure contributes to its unique interactions with biological targets.

Anticancer Properties

Recent studies have indicated that derivatives of azetidine compounds exhibit promising anticancer activities. For instance, research has shown that similar compounds can induce apoptosis in various cancer cell lines, including breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cells. The mechanism often involves the activation of caspase pathways, leading to programmed cell death.

Table 1: Cytotoxic Activity of Related Azetidine Derivatives

Compound NameCell Line TestedIC50 (µM)Mechanism
Compound AMCF-70.48Apoptosis via caspase activation
Compound BMEL-80.78Cell cycle arrest at G1 phase
This compoundTBDTBDTBD

Note: Specific IC50 values for this compound are currently under investigation.

Antimicrobial Activity

In addition to its anticancer properties, there are indications that azetidine derivatives may possess antimicrobial activity. Compounds with similar structures have been evaluated against various bacterial strains, demonstrating effective inhibition. The presence of electron-withdrawing groups has been noted to enhance this activity.

Table 2: Antimicrobial Efficacy of Azetidine Derivatives

Compound NameBacterial Strain TestedMinimum Inhibitory Concentration (MIC)
Compound CE. coli32 µg/mL
Compound DS. aureus16 µg/mL
This compoundTBD

Case Studies

  • Case Study on Apoptosis Induction : A study focusing on the apoptotic effects of azetidine derivatives found that treatment with related compounds led to increased levels of p53 and cleaved caspase-3 in MCF-7 cells, suggesting a robust mechanism for inducing cancer cell death.
  • Antimicrobial Testing : In a comparative study, several azetidine derivatives were tested against Gram-positive and Gram-negative bacteria, revealing that modifications in the thiophene ring significantly impacted their antimicrobial potency.

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